3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one
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Overview
Description
3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one is a complex organic compound that features a unique structure combining isoquinoline and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and naphthyridine intermediates, followed by their coupling under specific conditions. For instance, the isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, while the naphthyridine part can be obtained via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
Scientific Research Applications
3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline moiety and exhibits similar chemical reactivity.
Naphthyridine derivatives: Compounds like 1,8-naphthyridine share structural similarities and may have comparable applications
Uniqueness
What sets 3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one apart is its combined structure, which allows for unique interactions and applications that are not possible with simpler compounds. This dual functionality makes it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C23H25N3O4/c1-5-25-13-18(21(27)17-7-6-14(2)24-22(17)25)23(28)26-9-8-15-10-19(29-3)20(30-4)11-16(15)12-26/h6-7,10-11,13H,5,8-9,12H2,1-4H3 |
InChI Key |
WBPYPVRCDKPSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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